3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine
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Overview
Description
3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two 4-methylpyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-2-carboxylic acid hydrazide with a suitable nitrile source under acidic conditions to form the tetrazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism by which 3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The tetrazine ring can undergo electron transfer processes, making it a versatile compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other interacting species .
Comparison with Similar Compounds
Pyridazine derivatives: These compounds also contain nitrogen-rich heterocycles and exhibit similar reactivity.
Pyrimidine derivatives: Known for their biological activity and use in medicinal chemistry.
Pyrazine derivatives: Widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness: 3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine stands out due to its specific substitution pattern and the presence of the tetrazine ring, which imparts unique redox properties and coordination abilities. This makes it particularly valuable in applications requiring stable metal complexes and specific electronic properties .
Properties
CAS No. |
603957-86-4 |
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Molecular Formula |
C14H12N6 |
Molecular Weight |
264.29 g/mol |
IUPAC Name |
3,6-bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N6/c1-9-3-5-15-11(7-9)13-17-19-14(20-18-13)12-8-10(2)4-6-16-12/h3-8H,1-2H3 |
InChI Key |
DBATUNQDRORFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NN=C(N=N2)C3=NC=CC(=C3)C |
Origin of Product |
United States |
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